molecular formula C5H5N3S B3045840 1H-Pyrazole, 5-isothiocyanato-1-methyl- CAS No. 114874-31-6

1H-Pyrazole, 5-isothiocyanato-1-methyl-

Cat. No. B3045840
CAS RN: 114874-31-6
M. Wt: 139.18 g/mol
InChI Key: HOYIXCWFHCAPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole, 5-isothiocyanato-1-methyl- is a chemical compound with the molecular formula C5H5N3S . It belongs to the class of pyrazole derivatives and contains an isothiocyanate functional group. The compound’s systematic name is 5-isothiocyanato-1-methyl-1H-pyrazole .


Molecular Structure Analysis

The molecular structure of 1H-Pyrazole, 5-isothiocyanato-1-methyl- consists of a five-membered pyrazole ring fused with an isothiocyanate group. The nitrogen atoms in the pyrazole ring contribute to its aromatic character. The compound’s structure influences its reactivity, stability, and biological properties .


Chemical Reactions Analysis

  • Functional Group Transformations : Researchers have explored derivatization strategies to modify the compound’s functional groups, enhancing its utility in synthetic chemistry .

Physical And Chemical Properties Analysis

  • Spectral Data : Infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data provide insights into its structure and functional groups .

properties

IUPAC Name

5-isothiocyanato-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3S/c1-8-5(6-4-9)2-3-7-8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYIXCWFHCAPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40558055
Record name 5-Isothiocyanato-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

114874-31-6
Record name 5-Isothiocyanato-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using 5-amino-1-methylpyrazole as a starting material, triethylamine salt of 1-methyl-5-pyrazolyldithiocarbamic acid (m.p.: 89° to 94° C.) was synthesized, following the procedures described in Reference Example 1. Ferric chloride was allowed to act upon the resulting product to yield the desired compound. Oily substance.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-methyl-5-pyrazolyldithiocarbamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazole, 5-isothiocyanato-1-methyl-
Reactant of Route 2
Reactant of Route 2
1H-Pyrazole, 5-isothiocyanato-1-methyl-
Reactant of Route 3
Reactant of Route 3
1H-Pyrazole, 5-isothiocyanato-1-methyl-
Reactant of Route 4
1H-Pyrazole, 5-isothiocyanato-1-methyl-
Reactant of Route 5
Reactant of Route 5
1H-Pyrazole, 5-isothiocyanato-1-methyl-
Reactant of Route 6
Reactant of Route 6
1H-Pyrazole, 5-isothiocyanato-1-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.